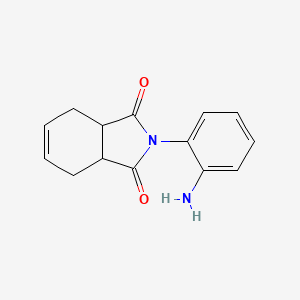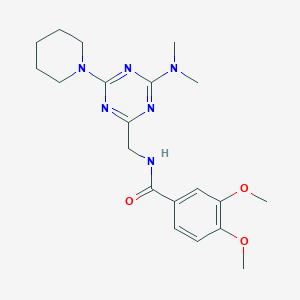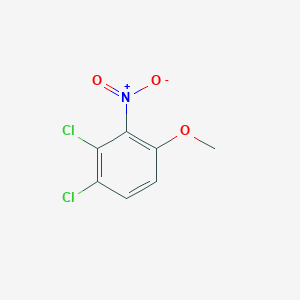
4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride" is a chemical compound of interest due to its incorporation of a 1,2,3-triazole ring attached to a piperidine moiety. This structure is notable for its presence in various bioactive molecules and potential for further chemical transformations.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. For example, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole was synthesized through a similar process, demonstrating the complexity and versatility of synthesizing triazole-piperidine derivatives (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis often involves advanced computational methods like DFT calculations to predict stability and conformational preferences. The study by Zhang et al. (2019) on a related compound utilized DFT calculations to analyze molecular structures, indicating the applicability of these methods for understanding the triazole-piperidine derivatives' structural nuances.
Chemical Reactions and Properties
Compounds with the 1,2,3-triazole and piperidine functionalities can participate in various chemical reactions, serving as intermediates in the synthesis of more complex molecules. For instance, the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties into fluoroquinolones illustrates the compound's utility in synthesizing antibacterial agents (Huang et al., 2010).
科学的研究の応用
Antifungal Agents
Research has demonstrated the efficacy of compounds related to 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride in antifungal applications. For instance, a novel series of 1,2,4-triazines, which include 1,2,3-triazole and piperidine rings, showed significant antifungal activity, with some compounds being equipotent to miconazole against various fungi (Sangshetti & Shinde, 2010). Similarly, other studies have synthesized and evaluated 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings for their antimicrobial effects, demonstrating strong antimicrobial activity (Krolenko, Vlasov, & Zhuravel, 2016).
Antibacterial Agents
Compounds structurally related to this compound have been studied for their antibacterial properties as well. A series of fluoroquinolones, synthesized by introducing 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine to the quinolone core, exhibited notable antibacterial activity against various strains, including multi-drug resistant ones (Huang et al., 2010).
Chemical Synthesis and Structural Studies
In the field of chemical synthesis, the compound has been used in the development of novel synthesis methods. An example includes the synthesis of (1H-azol-1-yl)piperidines, which are important for the preparation of various biologically active compounds (Shevchuk et al., 2012). Additionally, the study of crystal structures and theoretical analysis of intermolecular interactions in biologically active derivatives of 1,2,4-triazoles has contributed significantly to understanding the molecular behavior of such compounds (Shukla et al., 2017).
Muscarinic Activity
Research on bioisosteres of arecoline, which involves the substitution of an ester group by a 1,2,3-triazole-4-yl or a tetrazole-5-yl group, has shown that these compounds, including piperidine derivatives, have significant muscarinic activity, which is relevant in the treatment of neurological disorders (Moltzen et al., 1994).
作用機序
Target of Action
Compounds with a similar triazole moiety have been shown to interact with various enzymes . For instance, some 1,2,4-triazole derivatives have been found to bind to the active site of enzymes, contributing to their anticancer activity .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity and leading to downstream effects.
Biochemical Pathways
Based on the known interactions of similar compounds, it can be inferred that this compound may affect pathways related to the function of the enzymes it binds to .
Result of Action
Similar compounds have been found to have cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have potential anticancer effects.
特性
IUPAC Name |
4-(2H-triazol-4-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFWAOWHSLZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803606-20-3 |
Source


|
| Record name | 4-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)



![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)

